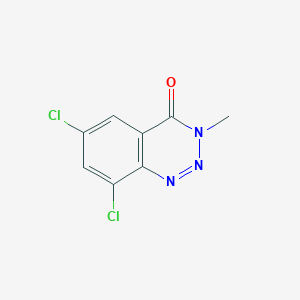![molecular formula C21H26ClN3O2S B2846864 N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216695-57-6](/img/structure/B2846864.png)
N-(3-(dimethylamino)propyl)-3-methoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a thiazole ring, which is a heterocyclic compound with a ring structure made up of four carbon atoms and one sulfur atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring attached to a carboxamide group, a thiazole ring, and a dimethylamino propyl group. The presence of these functional groups could influence the compound’s reactivity and properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, benzamides and thiazoles are known to participate in a variety of chemical reactions. Benzamides, for example, can undergo hydrolysis, reduction, and reactions with Grignard reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Biological Activity
Benzothiazole derivatives have been synthesized and evaluated for various biological activities. For example, a study by Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds from visnagenone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds were explored for their potential as cyclooxygenase-1/2 inhibitors, highlighting the diverse therapeutic applications of benzothiazole derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Potentials
Research has also focused on the synthesis of benzothiazole derivatives with antimicrobial and anticancer potentials. For instance, Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, identifying compounds with significant antimicrobial and anticancer activity. This study underscores the potential of benzothiazole derivatives in developing new therapeutic agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been studied for their corrosion inhibition properties. Hu et al. (2016) investigated two benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their effectiveness and stability. This research highlights the industrial applications of benzothiazole derivatives in protecting metals from corrosion (Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various targets, such asCyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
hydrogen bonding and hydrophobic interactions . The presence of the dimethylamino group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
The compound may affect the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This could potentially lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The presence of thedimethylamino and methoxy groups could potentially enhance its solubility and bioavailability .
Result of Action
The inhibition of COX enzymes and the subsequent reduction in prostaglandin production could potentially result in anti-inflammatory effects . This could manifest at the cellular level as a decrease in inflammatory markers and at the physiological level as a reduction in symptoms of inflammation, such as pain and swelling.
Action Environment
The action, efficacy, and stability of the compound could potentially be influenced by various environmental factors, such as pH and temperature . For instance, the presence of the dimethylamino group could provide pH responsiveness to the compound . .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S.ClH/c1-15-9-10-18-19(13-15)27-21(22-18)24(12-6-11-23(2)3)20(25)16-7-5-8-17(14-16)26-4;/h5,7-10,13-14H,6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKYITNTOQEMTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC(=CC=C3)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Fluoro-2-methyl-3-[[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2846781.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2846784.png)

![3-Tert-butyl-6-[(3,3-difluorocyclobutyl)methoxy]pyridazine](/img/structure/B2846791.png)
![N-(4-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2846793.png)


![Methyl 4-(1,3,8,8-tetramethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B2846798.png)
![N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2846799.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2846801.png)


